BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 1,1-
Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1,1-Dibromo-4-tert-
Compound Name:
butylcyclohexane

Cat. No.: B14334975

An In-depth Technical Guide to 1,1-Dibromo-4-
tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
speculative biological properties of 1,1-Dibromo-4-tert-butylcyclohexane. Due to the limited
availability of direct experimental data for this specific compound, this document synthesizes
information from established chemical principles, data from structurally related compounds, and
plausible synthetic pathways. The core focus is on the profound influence of the 4-tert-butyl
group on the molecule's conformational stability and its implications for reactivity and spectral
properties. A detailed, putative experimental protocol for its synthesis from 4-tert-
butylcyclohexanone is presented. This guide is intended to serve as a foundational resource for
researchers interested in the unique characteristics of sterically locked gem-
dihalocyclohexanes.

Introduction

1,1-Dibromo-4-tert-butylcyclohexane is a halogenated derivative of cyclohexane
characterized by a geminal dibromo substitution and a bulky tert-butyl group at the C4 position.
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The presence of the tert-butyl group acts as a "conformational lock,” predominantly forcing the
cyclohexane ring into a chair conformation where this bulky group occupies an equatorial
position to minimize steric hindrance, specifically 1,3-diaxial interactions. This fixed
conformation dictates the chemical environment of all atoms in the ring, making this molecule
and its analogues valuable substrates for stereochemical and mechanistic studies. While direct
experimental data on 1,1-Dibromo-4-tert-butylcyclohexane is scarce in publicly available
literature, its structural features suggest potential applications in synthetic chemistry as a
building block and in medicinal chemistry, drawing parallels from bioactive halogenated alicyclic
compounds.

Chemical and Physical Properties

Direct experimental values for many physical properties of 1,1-Dibromo-4-tert-
butylcyclohexane are not readily available. The data presented below includes IUPAC
identifiers, computed properties from databases, and estimated values based on its precursor
and related structures.

lentifi I | :

Property Value Source

1,1-dibromo-4-tert-

IUPAC Name butyleyclohexane PubChem[1]
CAS Number 105669-73-6 PubChem[1]
Molecular Formula C1oH18Br2 PubChem[1]
Molecular Weight 298.06 g/mol PubChem|[1]
Canonical SMILES CC(C)(C)ciccee(cen)(Bnbr PubChem[1]

nehik LXSGTDINQUVQDF- pubChem(]
n e u em
Y UHFFFAOYSA-N

Estimated: Colorless to pale
Appearance _ ,
yellow solid or oil

Estimated Physical Properties
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Property Estimated Value Notes

Likely a solid at room
temperature. The starting
material, 4-tert-
butylcyclohexanone, has a
Melting Point (°C) > 50 melting point of 48-51 °C. The
significant increase in
molecular weight and polarity
suggests a higher melting

point.

A high boiling point is expected
due to the high molecular

Boiling Point (°C) > 250 (at 760 mmHg) weight. The boiling point of the
precursor ketone is 113-116
°C at 20 mmHg.

Expected to be significantly
) denser than water due to the
Density (g/mL) ~14-15 )
presence of two bromine

atoms.

Insoluble in water; Soluble in

nonpolar organic solvents )
- Typical for halogenated
Solubility (e.g., hexane,

] ) hydrocarbons.
dichloromethane, diethyl
ether).
XLogP3 4.9 PubChem[1]

Conformational Analysis

The most critical chemical feature of 1,1-Dibromo-4-tert-butylcyclohexane is its
conformational rigidity. The steric bulk of the tert-butyl group is so large that it overwhelmingly
favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial
interactions. This effectively "locks" the ring in a single predominant conformation.

In this locked conformation:
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e The tert-butyl group is equatorial.

e The C1 carbon bears two bromine atoms. One bromine atom will be in an axial position, and
the other will be in an equatorial position.

e The hydrogens on C2, C3, C5, and C6 have fixed axial or equatorial orientations, leading to
a predictable and simplified NMR spectrum compared to a conformationally mobile
cyclohexane.

This fixed geometry is crucial for understanding the molecule's reactivity and interpreting its
spectroscopic data.

Resulting Structure
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Caption: Logical flow of conformational preference in 4-tert-butylcyclohexane derivatives.

Proposed Synthesis and Experimental Protocol

1,1-Dibromo-4-tert-butylcyclohexane is not commercially available from major suppliers and
must be synthesized. The most direct route is the geminal dibromination of the corresponding
ketone, 4-tert-butylcyclohexanone. The reaction with phosphorus pentabromide (PBrs) is a
known method for this transformation, although it can be accompanied by side reactions such
as o-bromination.
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Synthetic Scheme

4-tert-butylcyclohexanone Phosphorus Pentabromide (PBr5)
(Ketone) Inert Solvent (e.g., CCl4)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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